molecular formula C29H34N4O B2960011 N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 922035-16-3

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2960011
CAS RN: 922035-16-3
M. Wt: 454.618
InChI Key: QLOYWLFAMMKUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C29H34N4O and its molecular weight is 454.618. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Evaluation of N-piperazinylphenyl Biphenylcarboxamides

  • Selective Serotonin Receptor Antagonism : A series of analogues, including N-piperazinylphenyl biphenylcarboxamides, have been synthesized and evaluated as potent and selective 5-HT(1B/1D) antagonists. These compounds exhibit receptor binding profiles comparable to GR127935, a known antagonist, with some analogues showing higher affinities and pronounced effects in functional in vitro testing. This research suggests potential applications in augmenting serotonin release and modulating neurotransmitter systems (Liao et al., 2000).

Synthesis and Characterization of Novel Compounds

  • Anticancer and Antibacterial Activities : Novel thiophene-2-carboxaldehyde derivatives have shown good antibacterial and antifungal activity, with potential applications in the development of new therapeutic agents. These compounds have also been evaluated for their anticancer activity and binding characteristics to carrier proteins, suggesting a multifaceted pharmacological utility (Shareef et al., 2016).

Neuroinflammation Imaging

  • PET Imaging for Microglia Activation : [11C]CPPC, a PET radiotracer specific for CSF1R (a microglia-specific marker), has been developed, enabling noninvasive imaging of reactive microglia and disease-associated neuroinflammation. This tracer can aid in studying the immune environment of central nervous system malignancies and monitoring immunotherapy's neuroinflammatory effects, offering a valuable tool for developing new therapeutics targeting neuroinflammation (Horti et al., 2019).

Antidepressant Potential

  • Serotonin Receptor Inverse Agonism and α2-Adrenoceptor Antagonism : S32212, a novel compound acting as a serotonin 5-HT2C receptor inverse agonist and α2-adrenoceptor antagonist, exhibits a profile consistent with improved mood and cognitive performance. Its diverse pharmacological actions, including modulation of neurotransmitter levels and enhancement of sleep architecture, underscore its therapeutic potential in mood and anxiety disorders (Dekeyne et al., 2012).

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N4O/c1-31-16-18-33(19-17-31)28(25-12-13-27-26(20-25)14-15-32(27)2)21-30-29(34)24-10-8-23(9-11-24)22-6-4-3-5-7-22/h3-13,20,28H,14-19,21H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOYWLFAMMKUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)N(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

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